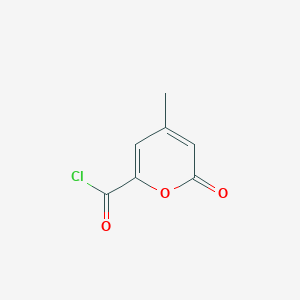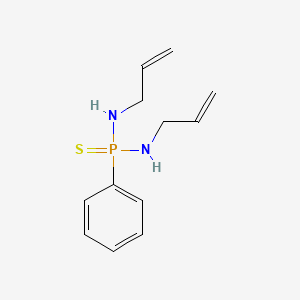
N,N'-Diallyl-P-phenylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diallyl-P-phenylphosphonothioic diamide is a chemical compound with the molecular formula C₁₂H₁₇N₂PS. It is also known as phenylbis(allylamino)phosphine sulfide. This compound is characterized by its unique structure, which includes a phenyl group, two allyl groups, and a phosphonothioic diamide moiety. It has a molecular weight of 252.32 g/mol and a boiling point of approximately 345.9°C at 760 mmHg .
Preparation Methods
The synthesis of N,N’-Diallyl-P-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(S)Cl}_2 + 2 \text{H}_2\text{NCH}_2\text{CH=CH}_2 \rightarrow \text{PhP(S)(NHCH}_2\text{CH=CH}_2)_2 + 2 \text{HCl} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N,N’-Diallyl-P-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic diamide oxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N’-Diallyl-P-phenylphosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used as an additive in polymers to enhance properties such as fire retardancy and crystallization rate
Mechanism of Action
The mechanism of action of N,N’-Diallyl-P-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The phosphonothioic group is known to participate in redox reactions, which can influence cellular processes and pathways .
Comparison with Similar Compounds
N,N’-Diallyl-P-phenylphosphonothioic diamide can be compared with similar compounds such as:
- Dimethyl(pentafluorophenyl)phosphine sulfide
- Diphenyl(cyclohexylamino)phosphine sulfide
- Diphenyl(amino)phosphine sulfide
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of allyl and phenyl groups in N,N’-Diallyl-P-phenylphosphonothioic diamide contributes to its distinct chemical and physical properties .
Properties
CAS No. |
20491-21-8 |
|---|---|
Molecular Formula |
C12H17N2PS |
Molecular Weight |
252.32 g/mol |
IUPAC Name |
N-[phenyl-(prop-2-enylamino)phosphinothioyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,13,14,16) |
InChI Key |
ZIDKSHYZVSCZIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNP(=S)(C1=CC=CC=C1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



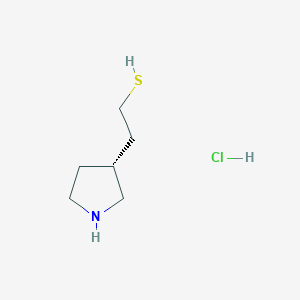
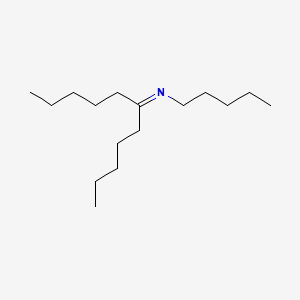
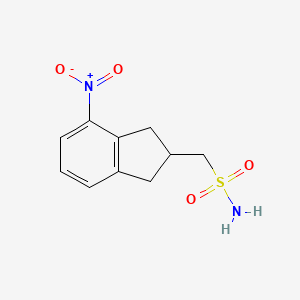
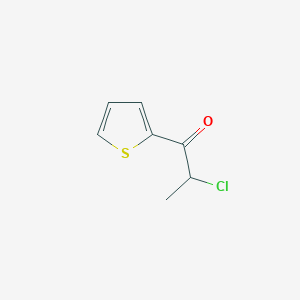
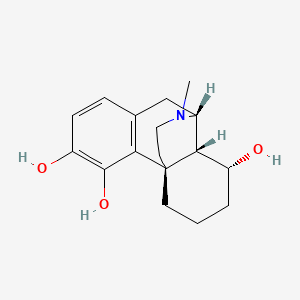
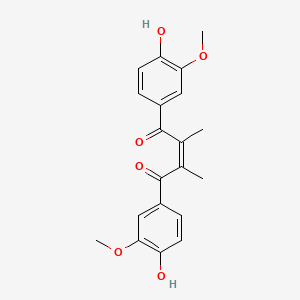
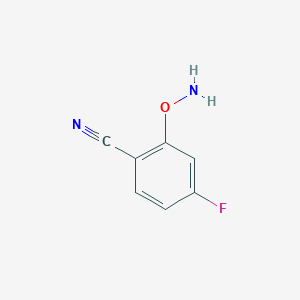
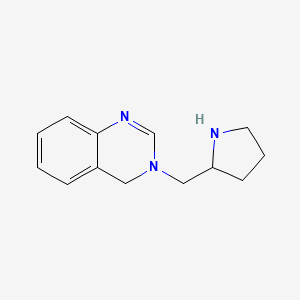
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)



